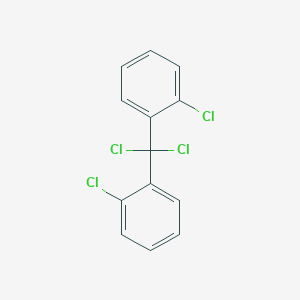

Bis-(2-chlorophenyl)dichloromethane

Description

Bis-(2-chlorophenyl)dichloromethane (chemical formula: C₁₃H₁₀Cl₄) is a chlorinated aromatic compound characterized by two 2-chlorophenyl groups attached to a dichloromethane backbone. It is structurally related to polychlorinated diphenylmethanes, which are of interest in organic synthesis and pharmacological applications. The compound is synthesized via Friedel-Crafts alkylation or halogenation reactions involving dichloromethane and chlorobenzene derivatives. Its molecular weight is 320.05 g/mol, and it exhibits moderate solubility in organic solvents such as dichloromethane and chloroform .

Synonyms for this compound include 1-chloro-2-(chlorodiphenylmethyl)benzene, 2-chlorotrityl chloride resin, and chloro(2-chlorophenyl)diphenylmethane . It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymeric resins due to its stability and reactivity in substitution reactions .

Properties

CAS No. |

431063-11-5 |

|---|---|

Molecular Formula |

C13H8Cl4 |

Molecular Weight |

306.0 g/mol |

IUPAC Name |

1-chloro-2-[dichloro-(2-chlorophenyl)methyl]benzene |

InChI |

InChI=1S/C13H8Cl4/c14-11-7-3-1-5-9(11)13(16,17)10-6-2-4-8-12(10)15/h1-8H |

InChI Key |

GLICJSMDBFMOJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The following table compares Bis-(2-chlorophenyl)dichloromethane with structurally related compounds:

Key Observations :

- Substituent Position : The position of chlorine atoms (ortho vs. para) significantly influences physical properties. For example, para-substituted derivatives like Bis-(4-chlorophenyl)sulfone exhibit higher melting points (145–148°C) compared to ortho-substituted this compound (109–111°C) due to enhanced symmetry and intermolecular interactions .

- Functional Groups: The presence of sulfone or hydroxyl groups (e.g., in 1,1-Bis(4-chlorophenyl)ethanol) alters solubility and reactivity. Sulfone derivatives are more polar and thermally stable, making them suitable for industrial applications .

Antibacterial and Antifungal Properties

- This compound derivatives, such as thiazole analogs (e.g., N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine), exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. This activity is attributed to the electron-withdrawing effect of chlorine atoms, which enhances membrane disruption .

Anti-inflammatory Activity

- Chlorophenyl-substituted compounds, such as derivatives with 2-chlorophenyl groups (e.g., 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid), demonstrate 32–36% inhibition of edema in rodent models, comparable to phenylbutazone. This activity correlates with the chlorine atom’s ability to modulate lipophilicity and target cyclooxygenase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.